Product packaging for Clindamycin 2,4-Diphosphate(Cat. No.:CAS No. 1309048-48-3)

Clindamycin 2,4-Diphosphate

Cat. No.: B1146894
CAS No.: 1309048-48-3
M. Wt: 584.94
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Evolution and Structural Features of Lincosamide Antimicrobials

Lincosamide antibiotics are a distinct class of antibacterial agents characterized by a unique chemical structure comprising an amino acid and a sugar moiety linked by an amide bond. rcsb.orgasm.org The parent compound of this class, lincomycin (B1675468), was first isolated in 1962 from the soil bacterium Streptomyces lincolnensis. rcsb.orgasm.org Lincomycin consists of a propylhygric acid (an amino acid) joined to a methylthio-lincosamide (a sugar). asm.org

The evolution of lincosamides for clinical use led to the development of semi-synthetic derivatives with improved properties. A pivotal advancement was the synthesis of clindamycin (B1669177) in 1966. wikipedia.org This was achieved through a targeted chemical modification of lincomycin, specifically the 7(S)-chloro-substitution of the 7(R)-hydroxyl group. wikipedia.orgfda.gov This structural alteration resulted in enhanced antimicrobial activity, particularly against anaerobic bacteria, and better gastrointestinal absorption compared to lincomycin. drugbank.com Lincosamides function by inhibiting bacterial protein synthesis. They bind to the 23S rRNA of the 50S ribosomal subunit, thereby interfering with the peptidyl transferase reaction and preventing peptide chain elongation. asm.orgfda.govbiosynth.com

Fundamental Concepts of Prodrug Chemistry in Pharmaceutical Science

A prodrug is a pharmacologically inactive compound that is converted into an active drug molecule within the body through metabolic or chemical processes. sips.org.inpharmacyconcepts.inresearchgate.net This strategic approach in pharmaceutical science is employed to overcome various undesirable properties of a parent drug. slideshare.netslideshare.net The primary objectives of prodrug design include improving solubility, enhancing chemical stability, increasing bioavailability, and minimizing toxicity. researchgate.netslideshare.net

Prodrugs can be broadly categorized into two main types: carrier-linked prodrugs and bioprecursor prodrugs. sips.org.in Carrier-linked prodrugs are formed by covalently attaching an active drug to a carrier molecule, which is typically cleaved off in vivo to release the active drug. sips.org.inslideshare.net The linkage, often an ester or an amide, is designed to be easily metabolized. sips.org.in Bioprecursor prodrugs are inactive molecules that are metabolically transformed into the active drug without the cleavage of a carrier group. sips.org.in The successful design of a prodrug requires a careful balance of properties to ensure efficient delivery and subsequent activation at the desired site of action. pharmacyconcepts.in

Rationale for Phosphorylated Prodrug Development in Antibiotic Chemistry

The phosphorylation of drug molecules is a widely used prodrug strategy in pharmaceutical development, particularly for antibiotics. acs.org The primary rationale for creating phosphate (B84403) ester prodrugs is to significantly enhance the aqueous solubility of a parent drug. researchgate.net This is especially beneficial for developing parenteral (injectable) formulations of drugs that are otherwise poorly soluble in water. researchgate.netnih.gov

Phosphate esters are ideal for this purpose because they are highly water-soluble and can be efficiently hydrolyzed in vivo by endogenous enzymes, such as alkaline phosphatases, to release the active parent drug. researchgate.netresearchgate.net This enzymatic conversion allows for the inactive, soluble prodrug to be administered and then bioactivated systemically or at specific tissues where these enzymes are present. nih.govresearchgate.net In the context of antibiotics like clindamycin, this approach has led to the development of derivatives such as clindamycin phosphate, which offers formulation advantages over the parent compound. wikipedia.org

Overview of Clindamycin and its Phosphorylated Derivatives

Clindamycin is a semi-synthetic lincosamide antibiotic derived from lincomycin. wikipedia.org While effective, its utility can be enhanced through the creation of phosphorylated prodrugs. The most well-known of these is clindamycin 2-phosphate, a water-soluble ester that is rapidly hydrolyzed in the body to active clindamycin. fda.govresearchgate.net This derivative is suitable for both intravenous and topical formulations. researchgate.netnih.gov

Beyond the well-established clindamycin 2-phosphate, other phosphorylated derivatives have been synthesized and studied, including clindamycin 3-phosphate and clindamycin 4-phosphate. nih.gov The subject of this article, clindamycin 2,4-diphosphate, is a di-phosphorylated derivative. biosynth.com This compound represents a further exploration into the chemical modification of clindamycin, with the introduction of two phosphate groups potentially altering its physicochemical and pharmacokinetic properties. vulcanchem.com this compound is often studied as a reference standard or impurity in the analysis of clindamycin phosphate preparations. simsonpharma.comchemicalbook.com

Properties

CAS No.

1309048-48-3

Molecular Formula

C₁₈H₃₅ClN₂O₁₁P₂S

Molecular Weight

584.94

Synonyms

Methyl 7-chloro-6,7,8-trideoxy-6-[[[(2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-L-threo-α-D-galacto-octopyranoside 2,4-bis(Dihydrogen Phosphate)

Origin of Product

United States

Synthesis and Advanced Structural Elucidation of Clindamycin 2,4 Diphosphate

Chemical Synthesis Pathways and Reaction Mechanisms for Clindamycin (B1669177) 2,4-Diphosphate

The synthesis of Clindamycin 2,4-Diphosphate is a multi-step process that demands precise control over reaction conditions to achieve the desired phosphorylation at specific hydroxyl groups of the clindamycin molecule.

Regioselective Phosphorylation Strategies

The core challenge in synthesizing this compound lies in achieving regioselectivity, which is the preferential phosphorylation of the hydroxyl groups at the C-2 and C-4 positions of the sugar moiety, while leaving the C-3 hydroxyl group unmodified.

One common industrial approach involves a sequential phosphorylation process. The synthesis may begin with the reaction of clindamycin with a phosphorylating agent like phosphoryl chloride (POCl₃) in a solvent such as pyridine (B92270) at controlled low temperatures (0–5°C). vulcanchem.com This initial step often leads to the formation of a monophosphate intermediate. To introduce the second phosphate (B84403) group selectively at the 4-position, a secondary phosphorylation step is required. This can be accomplished using a different phosphorylating agent, such as dibenzyl phosphorochloridate, which allows for the subsequent removal of the benzyl (B1604629) protecting groups via hydrogenolysis. vulcanchem.com

An alternative strategy to ensure selectivity involves the use of protecting groups. The 3- and 4-hydroxyl groups of clindamycin can be protected first by reacting clindamycin with a blocking reagent like 2,2-dimethoxypropane (B42991) to form a protected intermediate (an isopropylidene derivative). google.com This leaves the 2-hydroxyl group available for the initial phosphorylation. Following the phosphorylation of the C-2 position, the protecting group is removed, and a second, selective phosphorylation of the C-4 hydroxyl can be undertaken.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is critical for maximizing the yield of this compound and minimizing the formation of unwanted byproducts. Key parameters that are manipulated include temperature, reaction time, and the stoichiometric ratios of reactants and reagents.

For instance, maintaining a low temperature (e.g., ≤0°C) during phosphorylation steps is crucial to control the reaction's exothermicity and prevent over-phosphorylation or the formation of undesired isomers. vulcanchem.com The choice of solvent, such as pyridine, not only dissolves the reactants but also acts as a base to neutralize the acidic byproducts generated during the reaction. vulcanchem.comgoogle.com Through careful process optimization, the formation of byproducts in modern synthetic routes has been significantly reduced, often to less than 2%. vulcanchem.com While specific yield data for this compound is not extensively published, related processes for clindamycin phosphate have achieved yields as high as 90% before extensive optimization, indicating the efficiency of the phosphorylation reactions when properly controlled. google.com

ParameterOptimized ConditionPurpose
Temperature 0-5°C or lowerTo control reaction rate and minimize side reactions. vulcanchem.com
Solvent PyridineDissolves reactants and neutralizes acidic byproducts. vulcanchem.comgoogle.com
Reagents Phosphoryl chloride, Dibenzyl phosphorochloridateStepwise phosphorylation of hydroxyl groups. vulcanchem.com
Atmosphere Anhydrous conditions, inert atmosphereTo prevent hydrolysis of phosphorylating agents.

Isolation and Advanced Purification Methodologies

Following synthesis, a robust purification strategy is necessary to isolate this compound from the reaction mixture, which contains unreacted starting materials, reagents, and various phosphorylated byproducts.

A highly effective method for this purpose is ion-exchange chromatography. vulcanchem.com Given the anionic nature of the phosphate groups, columns packed with strong acid cationic exchange resins (e.g., Dowex 50W-X8) can be used to separate the desired diphosphate (B83284) compound from other components. vulcanchem.comgoogle.com This technique can achieve high purity levels, often exceeding 95%. vulcanchem.com

Other advanced purification techniques reported for clindamycin phosphates, which may be applicable, include reverse micelle extraction. This method involves using a surfactant in an organic solvent to create a reverse micelle system that can selectively extract the target compound from an aqueous phase. google.comwipo.int Crystallization is another common final purification step. This can be achieved by dissolving the crude product in a suitable solvent system, such as water and ethanol, followed by controlled cooling or the addition of an anti-solvent to induce precipitation of the purified product. google.comgoogle.com

Identification and Characterization of Synthetic Impurities and Byproducts (e.g., Lincomycin (B1675468) 2,4-Phosphate)

During the synthesis of this compound, several related substances can be formed as impurities. Notably, this compound is itself classified as "Clindamycin Phosphate EP Impurity I" in pharmacopeial standards for clindamycin phosphate drug products. vulcanchem.comsimsonpharma.com

The analysis of clindamycin phosphate raw materials has led to the isolation and identification of various impurities. One significant byproduct is Lincomycin 2,4-Phosphate , which is structurally similar to the target compound but is derived from lincomycin, the parent compound from which clindamycin is synthesized. daicelpharmastandards.com Lincomycin 2,4-Phosphate is designated as "Clindamycin Phosphate EP Impurity G". Other identified impurities include clindamycin B-phosphate and epi-clindamycin phosphate. nih.gov

The identification of these impurities is typically performed using a combination of liquid chromatography-mass spectrometry (LC-MS) for molecular weight determination and preparative high-performance liquid chromatography (HPLC) for their isolation. nih.gov Subsequent structural elucidation is carried out using high-resolution mass spectrometry (HR-MS) and NMR spectroscopy. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques

The definitive structural confirmation and stereochemical assignment of this compound rely on advanced analytical methods, with NMR spectroscopy playing a pivotal role.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution NMR spectroscopy, including one-dimensional (¹H and ¹³C) and two-dimensional techniques (e.g., COSY, HSQC, HMBC), is indispensable for the unambiguous structural elucidation of this compound.

In a study where this compound was isolated as an impurity, its structure was confirmed by detailed NMR analysis. nih.govgoogle.com The presence of phosphate groups at the C-2 and C-4 positions was confirmed by the characteristic splitting patterns observed in the ¹³C NMR spectrum. The signals for C-2 and C-4 experience coupling with the phosphorus-31 (³¹P) nucleus of the attached phosphate groups, causing them to appear as doublets. google.com This ³¹P-¹³C coupling is a definitive indicator of the phosphorylation sites.

High-resolution mass spectrometry provides the elemental composition, with the mass-to-charge ratio for the protonated molecule [M+H]⁺ being 585.1210, corresponding to the molecular formula C₁₈H₃₆ClN₂O₁₁P₂S. google.com

The following table summarizes key NMR assignments for this compound as reported in the literature. google.com

Atom Position¹H Chemical Shift (δ ppm)¹³C Chemical Shift (δ ppm)Key Correlation / Observation
H-1 5.7787.2
H-2 4.80 (m)73.6C-2 signal shows splitting due to ³¹P coupling, confirming phosphate at this position. google.com
H-3 4.05 (m)70.6
H-4 4.73 (m)69.5C-4 signal shows splitting due to ³¹P coupling, confirming phosphate at this position. google.com
H-7 4.80 (m)
H-9 (N-CH₃) 2.38 (s)22.3
S-CH₃ 3.19 (s)This corresponds to H-5' in the original source's numbering. google.com
C-10 (C=O) 169.5

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for confirming the elemental composition and structure of this compound. The compound has a molecular formula of C₁₈H₃₅ClN₂O₁₁P₂S and a molecular weight of approximately 584.94 g/mol . simsonpharma.comlgcstandards.com

In analytical studies, this compound is often identified as an impurity in clindamycin phosphate preparations using techniques like liquid chromatography coupled with mass spectrometry (LC-MS). google.com HRMS analysis of an impurity with a molecular weight of 584 confirmed its identity as a diphosphate derivative of clindamycin. google.com Electrospray ionization (ESI) is a common method used for the analysis of such polar compounds. researchgate.netnih.gov In positive ion mode ESI-MS, the quasi-molecular ion [M+H]⁺ is observed at an m/z of approximately 585. google.com

Fragmentation analysis (MS/MS) provides deeper structural insights by breaking the molecule into smaller, identifiable pieces. Based on the fragmentation patterns of clindamycin and its phosphate analogs, the fragmentation of this compound can be predicted. researchgate.net Key fragmentation pathways include the loss of one or both phosphate groups and cleavage of the glycosidic bond linking the sugar and the amino acid moieties. vulcanchem.com For instance, ESI-MS in negative ion mode would identify the [M–H]⁻ ion at m/z 583.93, with subsequent MS/MS fragments corresponding to the loss of a phosphate group (m/z ~455) and cleavage of the glycosidic bond. vulcanchem.com

Table 1: HRMS Fragmentation Data for Clindamycin Derivatives

Ion m/z (approx.) Description Source(s)
[M+H]⁺ 585 Quasi-molecular ion of this compound. google.com
[M-H]⁻ 583.9 Quasi-molecular ion of this compound. vulcanchem.com
Fragment 1 455 Loss of a phosphate group (H₂PO₃). vulcanchem.com
Fragment 2 381 Cleavage of the glycosidic bond. vulcanchem.com

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands consistent with its structure. While a specific spectrum for the 2,4-diphosphate is not readily available, the spectrum would be dominated by the features of the parent clindamycin phosphate molecule, with distinct contributions from the additional phosphate group. researchgate.netmdpi.com Key bands include N-H stretching from the amide group, C=O stretching of the amide, and vibrations associated with the pyrrolidine (B122466) ring and the sugar moiety. mdpi.comresearchgate.net The presence of two phosphate groups would introduce strong, broad absorptions corresponding to P=O and P-O stretching vibrations. mdpi.com

Table 2: Characteristic IR Absorption Bands for Clindamycin Phosphate Analogs

Wavenumber (cm⁻¹) Vibration Functional Group Source(s)
~3401 N-H Stretching Amide researchgate.net
~3281 O-H Stretching Hydroxyl, Phosphate mdpi.com
~1673 C=O Stretching Amide (Amide I) mdpi.com
~1568 C-C Stretching Aromatic/Alkene mdpi.com
~1457 C-N Stretching Amine researchgate.net
~1050-1250 P=O, P-O Stretching Phosphate mdpi.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. nih.gov In the context of antibiotics, Raman spectroscopy can serve as a molecular fingerprint, allowing for the identification and differentiation of various compounds and their metabolic states. nih.govresearchgate.net For this compound, the Raman spectrum would reveal signals from the alkyl chains, the pyrrolidine ring, the thioether (C-S) bond, and the amide group. The phosphate groups would also produce characteristic Raman signals, although they are often weaker than in IR. The technique is advantageous as it is non-invasive and requires minimal sample preparation. nih.gov

X-ray Crystallography for Solid-State Structural Confirmation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure for this compound is not documented in available literature, extensive crystallographic studies have been performed on its parent compound, clindamycin phosphate. These studies provide a robust model for the solid-state conformation of its derivatives. hep.com.cn

Studies on solvates of clindamycin phosphate, such as the dimethyl sulfoxide (B87167) (DMSO) solvate and a methanol/water solvate, have been determined by single-crystal X-ray diffraction. hep.com.cn These analyses reveal detailed information about bond lengths, bond angles, and, crucially, the hydrogen-bonding networks that stabilize the crystal lattice. hep.com.cn For example, in the DMSO solvate, the DMSO molecules interact with the clindamycin phosphate host molecules, forming a distinct three-dimensional channel-like structure. hep.com.cn The conformation of the pyrrolidine ring and the sugar moiety are precisely defined.

A new polymorph, crystal form α of clindamycin phosphate, has also been identified and characterized by powder X-ray diffraction (PXRD), showing characteristic peaks at 2θ angles of 5.6°, 9.7°, 11.3°, 14.9°, 21.9°, and 22.1°. patsnap.comgoogle.com Such data is vital for controlling the physical properties and stability of the solid-state drug form. patsnap.com The structural data from these analogous compounds serves as the primary reference for understanding the likely solid-state structure of this compound.

Table 3: Crystallographic Data for an Analogous Compound: Clindamycin Phosphate DMSO Solvate

Parameter Value Source
Crystal System Orthorhombic hep.com.cn
Space Group P2₁2₁2₁ hep.com.cn
a (Å) 10.33 hep.com.cn
b (Å) 13.56 hep.com.cn
c (Å) 21.08 hep.com.cn
V (ų) 2953 hep.com.cn

Biochemical Activation and Metabolic Fate of Clindamycin 2,4 Diphosphate

Enzymatic Hydrolysis Mechanisms of Diphosphate (B83284) Ester Bonds

The conversion of clindamycin (B1669177) prodrugs, such as its phosphate (B84403) esters, into the active form, clindamycin, is a critical step for its antimicrobial activity. This process is mediated by enzymes present in the body.

Identification and Characterization of Specific Phosphatase Enzymes Involved in Conversion

The in vivo conversion of clindamycin phosphate to active clindamycin is accomplished through the hydrolysis of the phosphate ester by phosphatases. medchemexpress.comnih.gov While clindamycin 2-phosphate is inactive in vitro, it is rapidly hydrolyzed in the body to the active parent compound. medchemexpress.commedicines.org.uk Alkaline phosphatase is one such enzyme that has been shown to hydrolyze clindamycin phosphate esters. nih.govnih.gov Specifically, alkaline phosphatase can selectively hydrolyze the 2-phosphate ester, leaving the 3- or 4-phosphate versions intact.

Kinetic Studies of Prodrug Hydrolysis in Biological Matrices (in vitro and ex vivo)

In vitro studies using human liver and intestinal microsomes have been instrumental in understanding the metabolism of clindamycin. fda.govfda.gov These studies have shown that upon administration, clindamycin phosphate is rapidly hydrolyzed to its active form. nih.govmedicines.org.audrugs.com For instance, the disappearance half-life of biologically-inactive clindamycin phosphate from serum is approximately 6 minutes. medicines.org.au Following topical or intravaginal application, the hydrolysis of clindamycin phosphate to clindamycin is a slower process due to the limited activity of phosphatase enzymes on the skin's surface and within the skin. nih.gov

Elucidation of Sequential Dephosphorylation Pathways (e.g., formation of Clindamycin 2-phosphate, 3-phosphate, 4-phosphate intermediates)

During the conversion of clindamycin phosphate, several intermediates can be formed. Research has indicated that in addition to the parent clindamycin, clindamycin 2-phosphate, clindamycin 3-phosphate, and clindamycin 4-phosphate can be produced. nih.gov Studies on the degradation of clindamycin phosphate have also identified the formation of lincomycin-2-phosphate and a small amount of clindamycin B-2-phosphate. nih.gov Furthermore, fermentation broths containing inactivated clindamycin have been found to yield clindamycin 3-phosphate. nih.gov

Biotransformation of Active Clindamycin (Post-Hydrolysis)

Once clindamycin is activated, it undergoes further metabolism in the body, primarily in the liver. la.govmsdmanuals.com

Phase I Metabolic Pathways and Metabolite Identification (e.g., Clindamycin Sulfoxide (B87167), N-desmethylclindamycin)

The metabolism of clindamycin results in the formation of several metabolites. The major metabolites are clindamycin sulfoxide and N-desmethylclindamycin. medicines.org.ukfda.govfda.govnih.govresearchgate.net Clindamycin sulfoxide is considered the primary and major metabolite, while N-desmethylclindamycin is a minor metabolite. medicines.org.ukfda.govfda.govresearchgate.net Both of these metabolites are considered active. medicines.org.ukresearchgate.netmedicines.org.uk Inactive metabolites are also formed during this process. medicines.org.ukmedicines.org.ukmdpi.com

Investigation of Cytochrome P450 Enzyme Contributions (e.g., CYP3A4, CYP3A5)

The metabolism of clindamycin is predominantly carried out by the cytochrome P450 enzyme system in the liver. la.govnih.govdrugbank.com In vitro studies utilizing human liver and intestinal microsomes have demonstrated that clindamycin is mainly metabolized by CYP3A4, with a smaller contribution from CYP3A5. medicines.org.ukfda.govfda.govmedicines.org.aunih.govresearchgate.netmedicines.org.ukmdpi.comhpra.iemedsafe.govt.nzpfizer.commpa.senih.gov These enzymes are responsible for the oxidation of clindamycin to form clindamycin sulfoxide and N-desmethylclindamycin. medicines.org.ukfda.govfda.govmedicines.org.aunih.govresearchgate.netmedicines.org.ukmdpi.comhpra.iemedsafe.govt.nzpfizer.commpa.se It has been noted that in vitro, clindamycin does not significantly inhibit other CYP enzymes such as CYP1A2, CYP2C9, CYP2C19, CYP2E1, or CYP2D6, but it does show moderate inhibition of CYP3A4. medicines.org.ukfda.govhpra.ie

Analysis of Conjugation Reactions and Phase II Metabolism

In vivo, clindamycin undergoes metabolism in the liver. Studies in human liver and intestinal microsomes have shown that clindamycin is primarily metabolized by the Cytochrome P450 3A4 (CYP3A4) enzyme, with some minor contribution from CYP3A5. pfizer.comfda.gov This process leads to the formation of clindamycin sulfoxide and N-desmethylclindamycin. pfizer.comfda.gov

In dogs, one of the identified metabolites is clindamycin glucuronide, indicating that conjugation with glucuronic acid is a pathway in this species. fda.gov Specifically, after oral administration to dogs, the excreted products in the urine included 28% clindamycin glucuronide. fda.gov

Preclinical Pharmacokinetic Research in Non-Human Biological Systems

Preclinical studies in various animal models have been crucial in understanding the pharmacokinetic profile of clindamycin and its phosphate prodrugs.

Absorption and Systemic Distribution Dynamics of Prodrug and Active Metabolite

Following administration, the inactive prodrug, clindamycin phosphate, is converted into the active form, clindamycin. medchemexpress.com

In dogs, intravenous administration of clindamycin phosphate at a dose of 11 mg/kg resulted in a pharmacokinetic profile best described by a two-compartment open model. nih.gov The bioavailability of clindamycin after intramuscular administration in dogs was found to be 87%. nih.gov

Studies in rabbits involving continuous intravenous infusion of clindamycin-2-phosphate at 20 mg/kg over 60 minutes revealed varying concentrations in different tissues. nih.gov The highest concentration was observed in the submaxillary gland, followed by the liver, submaxillary lymph nodes, sera, and tongue. nih.gov

In rats, clindamycin is readily absorbed from the gastrointestinal tract. fda.gov

The following table summarizes the distribution of clindamycin in rabbit tissues after intravenous infusion of clindamycin-2-phosphate.

TissueConcentration (µg/g)
Submaxillary Gland21.1
Liver> Sera
Submaxillary Lymph Nodes> Sera
Sera> Tongue
TongueLowest among measured
Data derived from studies in rabbits following continuous intravenous drip infusion of 20 mg/kg of clindamycin-2-phosphate over a 60-minute period. nih.gov

Elimination Kinetics and Excretion Pathways in Animal Models

The elimination half-life of clindamycin varies between species and routes of administration.

In dogs, the mean elimination half-life after intravenous administration of clindamycin phosphate was 194.6 ± 24.5 minutes. nih.gov Following intramuscular administration in the same species, the mean elimination half-life was 234.8 ± 27.3 minutes. nih.gov

In rats, after administration of tritium-labeled clindamycin HCl, approximately one-third of the total radioactivity was excreted in the urine and two-thirds in the feces, regardless of whether the administration was oral or intraperitoneal. fda.gov Specifically, after oral administration, 27.04% of the radioactivity was found in the urine and 68.47% in the feces over a 14-day period. fda.gov

Studies in rats and dogs have shown that clindamycin and its metabolites are excreted in both urine and feces. fda.gov In rats, the urinary excretion products were 53% unchanged clindamycin, 31% clindamycin sulfoxide, and 15% N-demethyl clindamycin. fda.gov In dogs, the urinary products consisted of 36% unchanged clindamycin, 28% clindamycin sulfoxide, 28% clindamycin glucuronide, and 9% N-demethyl clindamycin. fda.gov

The table below outlines the urinary excretion products of clindamycin in rats and dogs.

CompoundPercentage in Rat UrinePercentage in Dog Urine
Unchanged Clindamycin53%36%
Clindamycin Sulfoxide31%28%
N-demethyl Clindamycin15%9%
Clindamycin GlucuronideNot Reported28%
Data from studies on the urinary excretion products in rats and dogs. fda.gov

Prodrug-to-Drug Conversion Rates and Efficiency in various non-human tissues and fluids

The conversion of the inactive prodrug, clindamycin phosphate, to the active clindamycin is a rapid process in vivo. medchemexpress.com This hydrolysis is facilitated by phosphatase enzymes present in the body. medchemexpress.com

In rabbits, after intravenous infusion of clindamycin-2-phosphate, the prodrug was found to be metabolized to clindamycin and N-demethyl clindamycin. nih.gov

While specific quantitative conversion rates in various non-human tissues are not extensively detailed in the provided information, the rapid appearance of active clindamycin in the serum and its distribution to various tissues in animal models like rabbits and dogs indicates an efficient conversion process. nih.govnih.gov

Molecular and Cellular Mechanisms of Action of Active Clindamycin Derived from Diphosphate

The primary mechanism of action for clindamycin (B1669177) is the inhibition of bacterial protein synthesis. patsnap.compatsnap.com It achieves this by binding to the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins. patsnap.com

Ribosomal Targeting and Binding Site Characterization

Specific Interaction with the 50S Ribosomal Subunit

Clindamycin specifically targets the large 50S subunit of the bacterial ribosome. pfizermedicalinformation.comdrugbank.comnih.govamazonaws.comaap.orgontosight.aibiosynth.commdpi.comwikipedia.orguiw.edu This interaction is reversible. wikipedia.org By binding to this subunit, clindamycin interferes with key processes in protein synthesis, ultimately leading to a bacteriostatic effect, where bacterial growth is inhibited. amazonaws.comwikipedia.org At higher concentrations, it can be bactericidal against some bacteria. amazonaws.comwikipedia.org The binding of clindamycin to the 50S subunit is crucial for its antibacterial activity. mdpi.com

Detailed Analysis of Binding to 23S Ribosomal RNA

The binding site for clindamycin is located on the 23S ribosomal RNA (rRNA) component of the 50S subunit. pfizermedicalinformation.comfda.govdrugbank.commdpi.commdpi.com Specifically, it binds near the peptidyl transferase center (PTC), a critical region for peptide bond formation. mdpi.commdpi.comresearchgate.net Clindamycin forms hydrogen bonds with several nucleotides within the 23S rRNA, including A2058, A2059, A2503, G2505, and C2452. mdpi.comresearchgate.net The interaction with these specific residues within the PTC disrupts the proper positioning of transfer RNA (tRNA) molecules. mdpi.commdpi.com

Structural Analogy to tRNA Molecules and Impairment of Peptide Chain Initiation

Clindamycin's three-dimensional structure bears a resemblance to the 3'-ends of certain tRNA molecules, such as L-Pro-Met-tRNA and deacylated-tRNA. drugbank.com This structural mimicry allows it to act as a structural analog, interfering with the initial steps of protein synthesis. drugbank.commdpi.com By occupying a space that would normally be taken by a tRNA molecule, clindamycin can impair peptide chain initiation. drugbank.comontosight.ai Some studies suggest it may also stimulate the dissociation of peptidyl-tRNA from the ribosome. drugbank.com

Inhibition of Bacterial Protein Synthesis at the Translational Level

By binding to the 50S ribosomal subunit, clindamycin effectively halts bacterial protein production at the translational level. pfizermedicalinformation.comdrugbank.comnih.govamazonaws.comaap.orgontosight.aibiosynth.commdpi.comwikipedia.orguiw.edu This disruption prevents bacteria from synthesizing essential proteins required for their growth and replication. patsnap.compatsnap.com

Disruption of Peptide Bond Formation (Transpeptidation)

A key consequence of clindamycin's binding to the ribosome is the disruption of peptide bond formation, a process also known as transpeptidation. nih.govamazonaws.com This occurs at the peptidyl transferase center (PTC) of the 50S subunit. mdpi.comresearchgate.net By interfering with the proper alignment of the aminoacyl-tRNA (A-site) and peptidyl-tRNA (P-site), clindamycin inhibits the catalytic activity of the ribosome, preventing the formation of peptide bonds that link amino acids together. mdpi.comresearchgate.net

Interference with Ribosomal Translocation and Assembly

Clindamycin also interferes with ribosomal translocation, the process by which the ribosome moves along the mRNA template. patsnap.comdrugbank.comwikipedia.org By binding to the 50S subunit, it can physically block the movement of the growing peptide chain from the A-site to the P-site. patsnap.com This blockage effectively halts the elongation of the polypeptide chain. patsnap.com Additionally, clindamycin can impede the assembly of the ribosome itself. drugbank.com

Interactive Data Table: Key Interactions and Effects of Active Clindamycin

Mechanism ComponentTargetSpecific Site/InteractionConsequence
Ribosomal Targeting 50S ribosomal subunit23S rRNAInhibition of protein synthesis
Binding Site 23S rRNAPeptidyl Transferase Center (PTC)Disruption of tRNA positioning
Structural Analogy tRNA moleculesMimics 3'-ends of L-Pro-Met-tRNA and deacylated-tRNAImpairment of peptide chain initiation
Inhibition of Synthesis TranslationDisruption of peptide bond formation (transpeptidation)Halts protein production
Interference Ribosomal movementBlocks ribosomal translocation and assemblyPrevents polypeptide chain elongation

Anti-Inflammatory Modulatory Mechanisms (at a molecular and cellular level)

The active form of clindamycin, derived from its phosphate (B84403) ester prodrugs like clindamycin 2,4-diphosphate following in vivo hydrolysis fda.gov, exhibits significant anti-inflammatory properties that are independent of its well-established antimicrobial activity. nih.gov These immunomodulatory effects are a crucial component of its therapeutic action, occurring through direct interaction with host immune cells and pathways. The mechanisms involve the modulation of cytokine production, alteration of neutrophil function, and inhibition of various pro-inflammatory mediators at a molecular and cellular level. nih.govnih.gov

Modulation of Cytokine Production

Clindamycin directly influences the synthesis and release of key cytokines involved in the inflammatory cascade. nih.gov Research using various cell models, such as lipopolysaccharide (LPS)-stimulated macrophages, has demonstrated that clindamycin can selectively downregulate pro-inflammatory cytokines while in some cases upregulating cytokines with anti-inflammatory potential. nih.govasm.org

Specifically, clindamycin has been shown to decrease the production of potent pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β). nih.govasm.orgmdpi.com This suppressive effect helps to dampen the intensity of the inflammatory response. Concurrently, clindamycin can increase the production of Interleukin-6 (IL-6). nih.govasm.org IL-6 is a pleiotropic cytokine that, in certain contexts, can exert anti-inflammatory effects by suppressing the production of TNF-α and IL-1β. asm.org

Interestingly, the mechanism for this modulation appears to occur at a post-transcriptional level. Studies have found that while clindamycin treatment alters the intracellular protein levels of these cytokines, the corresponding messenger RNA (mRNA) expression levels remain largely unchanged. nih.govnih.gov This suggests that clindamycin interferes with the translation of cytokine mRNA or affects the stability and secretion of the cytokine proteins themselves.

Table 1: Effect of Clindamycin on Inflammatory Cytokine Production

CytokineCell Type/ModelStimulusObserved EffectReference
Tumor Necrosis Factor-α (TNF-α)Mouse Peritoneal MacrophagesLipopolysaccharide (LPS)Dose-dependent decrease in production nih.gov
Interleukin-1β (IL-1β)Mouse Peritoneal MacrophagesLipopolysaccharide (LPS)Dose-dependent decrease in production nih.gov
Interleukin-6 (IL-6)Mouse Peritoneal MacrophagesLipopolysaccharide (LPS)Dose-dependent increase in production nih.govasm.org
Interferon-gamma (IFN-γ)Human Peripheral Blood Mononuclear Cells (PBMCs)S. aureus toxinsReduction in production nih.govoup.com

Influence on Neutrophil Function

Clindamycin exerts multiple modulatory effects on polymorphonuclear neutrophils (PMNs), which are critical effector cells in the innate immune response. mdpi.com These effects can enhance the clearance of pathogens while controlling excessive inflammation.

Enhanced Phagocytosis: Clindamycin has been shown to significantly increase the phagocytic activity of neutrophils. termedia.plresearchgate.netnih.gov One study reported that incubation with clindamycin resulted in a 48.09% higher phagocytic activity against Escherichia coli compared to controls. termedia.pl This enhancement may be due to clindamycin-induced alterations to the bacterial cell surface, which renders pathogens more susceptible to recognition and engulfment by phagocytes. fda.govmdpi.com

Modulation of Oxidative Burst: The effect of clindamycin on the neutrophil oxidative burst—a process that generates reactive oxygen species (ROS) to kill pathogens—appears to be context-dependent. In neutrophils from patients with sepsis and multiple organ dysfunction syndrome, high-dose clindamycin suppressed the fMLP-induced oxidative response. nih.gov Conversely, other studies have reported that clindamycin can increase the oxidative burst in neutrophils from healthy subjects. nih.gov

Leukocyte Chemotaxis: Clindamycin has been reported to reduce leukocyte chemotaxis, the directed migration of immune cells to a site of inflammation. researchgate.net By inhibiting this process, clindamycin may help to limit the accumulation of inflammatory cells and prevent excessive tissue damage.

Neutrophil Extracellular Traps (NETs): Clindamycin does not appear to directly induce the formation of NETs. termedia.plnih.gov However, it may enhance the efficacy of existing NETs by inhibiting the activity of bacterial nucleases, enzymes that bacteria produce to degrade the DNA-based structure of the traps and escape. termedia.pl

Table 2: Clindamycin's Influence on Neutrophil Functions

Neutrophil FunctionModel/Cell TypeObserved EffectReference
PhagocytosisHuman NeutrophilsIncreased phagocytic activity (48.09% higher than control) termedia.pl
Oxidative BurstNeutrophils from septic patients (MODS)Dose-dependent suppression of fMLP-induced response nih.gov
ChemotaxisHuman LeukocytesReduction in chemotactic activity researchgate.net
NET FormationHuman NeutrophilsNo direct influence on NET release; may inhibit bacterial nuclease activity termedia.plnih.gov

Inhibition of Pro-Inflammatory Mediators

Beyond its effects on host cells, a primary anti-inflammatory mechanism of clindamycin is its ability to inhibit bacterial protein synthesis. fda.govmdpi.com By binding to the 50S ribosomal subunit of susceptible bacteria, clindamycin blocks the production of a wide array of virulence factors that promote inflammation. fda.govmdpi.com This includes bacterial-derived enzymes such as lipases and toxins like streptolysin S, which can directly damage host tissues and trigger inflammatory responses. fda.gov Furthermore, clindamycin has been noted to reduce reactive oxygen species, thereby limiting oxidative stress and potential tissue damage. nih.gov

Microbiological Research and Resistance Mechanisms Associated with Lincosamides

In Vitro Antimicrobial Susceptibility Profiling of Active Clindamycin (B1669177)

The effectiveness of clindamycin against various bacteria is determined through in vitro susceptibility testing, which provides crucial data for clinical decision-making.

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. nih.gov MIC values are a key measure of an antibiotic's potency against a specific bacterium. For clindamycin, MICs are determined for various bacterial species to establish susceptibility or resistance.

Table 1: Examples of Clindamycin MIC Values for Various Bacterial Isolates

Bacterial Species MIC Range (µg/mL) Reference
Streptococcus pneumoniae 0.032 - ≥256 researchgate.net
Gram-Positive Anaerobic Cocci (Resistant) 8 - >32 mdpi.com
Bacteroides & Parabacteroides spp. (Resistant) ≥256 nih.gov
D-test Positive MRSA 0.01 - 2 researchgate.net
Streptococcus agalactiae Not specified, but 20.3% resistant redalyc.org
Anaerobic bacteria (post-clindamycin therapy) ≥8 (for 62.5% of isolates) nih.gov

An antibiotic's activity can be classified as either bacteriostatic or bactericidal. Bacteriostatic agents inhibit bacterial growth, while bactericidal agents kill the bacteria. nih.gov The distinction is often determined by the ratio of the minimum bactericidal concentration (MBC) to the MIC. An MBC/MIC ratio of ≤4 typically signifies bactericidal activity, whereas a ratio >4 suggests bacteriostatic activity. nih.gov

Clindamycin is generally considered a bacteriostatic antibiotic. nih.govpom.go.id However, this classification is not absolute. timeofcare.com Its activity can be influenced by several factors, including the concentration of the drug, the specific organism, the site of infection, and the bacterial growth conditions. nih.govnih.govoup.com In some cases, clindamycin has demonstrated bactericidal effects. For example, it has been shown to be bactericidal against Bacteroides fragilis and some strains of streptococci. oup.comvt.edu Conversely, it acts as a bacteriostatic agent against S. aureus and group B streptococci. oup.com This dual activity highlights that the distinction between bacteriostatic and bactericidal can be arbitrary and depends heavily on in vitro testing conditions which may not fully represent the in vivo environment. timeofcare.comoup.com

Standardized procedures are essential for accurately determining bacterial susceptibility to clindamycin. The two primary international bodies that provide guidelines for this are the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). msf.orgnih.gov

Several methods are used in clinical laboratories:

Disk Diffusion (Kirby-Bauer method): This method involves placing antibiotic-impregnated paper discs on an agar (B569324) plate inoculated with the test bacterium. The size of the inhibition zone around the disc indicates the organism's susceptibility. msf.org For clindamycin, a special form of this test, known as the D-zone test, is crucial. It uses an erythromycin (B1671065) disk placed near a clindamycin disk to detect inducible resistance in staphylococci. A flattening of the clindamycin inhibition zone (forming a 'D' shape) indicates that erythromycin has induced resistance to clindamycin, a phenomenon mediated by erm genes. oup.comnih.gov

Broth Dilution: This method involves preparing serial dilutions of the antibiotic in a liquid growth medium to determine the MIC. pom.go.id

Agar Dilution: Similar to broth dilution, this method incorporates the antibiotic directly into the agar medium at various concentrations to find the MIC. pom.go.idnih.gov

Etest: This is a commercially available method that uses a plastic strip with a predefined gradient of antibiotic concentrations. It is placed on an inoculated agar plate, and the MIC is read where the elliptical zone of inhibition intersects the strip. nih.gov

Both CLSI and EUCAST provide specific MIC breakpoints to categorize an isolate as susceptible, intermediate, or resistant to clindamycin. pom.go.idresearchgate.net While there is often good agreement between the two sets of guidelines, differences in breakpoints can lead to variations in reported susceptibility rates. nih.govelsevier.es

Molecular Mechanisms of Bacterial Resistance to Clindamycin

Bacterial resistance to clindamycin primarily arises from modifications at the antibiotic's target site on the ribosome.

The most common mechanism of resistance to clindamycin involves the methylation of the 23S ribosomal RNA (rRNA), a component of the 50S ribosomal subunit. pom.go.id This modification is carried out by enzymes called methylases, which are encoded by erm (erythromycin ribosomal methylase) genes. mdpi.comnih.gov

This type of resistance is often referred to as MLSB resistance because it confers cross-resistance to macrolides, lincosamides (like clindamycin), and streptogramin B antibiotics, all of which share an overlapping binding site on the ribosome. oup.com The methylase enzyme adds one or two methyl groups to an adenine (B156593) residue (at position A2058 in E. coli numbering) within the 23S rRNA. researchgate.netoup.com This modification prevents clindamycin from binding effectively to the ribosome, thus allowing protein synthesis to continue despite the presence of the antibiotic. nih.gov

The expression of erm genes can be either constitutive or inducible. nih.govmdpi.com

Constitutive Resistance: The erm gene is always expressed, leading to constant production of the methylase enzyme. These bacteria appear resistant to both erythromycin and clindamycin in standard tests. aku.edubjid.org.br

Inducible Resistance: The erm gene is only expressed in the presence of an inducing agent, typically a macrolide like erythromycin. nih.govaku.edu In the absence of an inducer, these bacteria appear susceptible to clindamycin. This is why the D-test is critical for detection, as therapy with clindamycin alone in such cases can fail due to the selection of resistant mutants. oup.comnih.gov

Several erm gene classes have been identified, with erm(A), erm(B), erm(C), and erm(F) being frequently associated with resistance in various bacteria, including Staphylococcus aureus, Streptococcus agalactiae, and Bacteroides species. nih.govnih.govfrontiersin.org

Besides enzymatic modification, resistance to clindamycin can also occur through mutations directly within the 23S rRNA gene or in the genes encoding ribosomal proteins. nih.govpom.go.id These mutations alter the structure of the antibiotic's binding site, reducing its affinity for the ribosome.

Key mutations in the 23S rRNA that confer clindamycin resistance have been identified at specific nucleotide positions (using E. coli numbering):

A2058G: A substitution of guanine (B1146940) for adenine at position 2058 is a common mutation that confers resistance to both macrolides and clindamycin. oup.comasm.org

A2059G: This mutation also leads to resistance. asm.org

A2241G (in C. acnes): This mutation weakens the hydrogen bonding between clindamycin and the 23S rRNA, reducing the antibiotic's binding affinity. dermatologytimes.com

C2611U/G: Changes at this position can also contribute to resistance. asm.orgdermatologytimes.com

Mutations in ribosomal proteins, such as L4 and L22, have also been linked to macrolide resistance, and due to the overlapping binding site, can sometimes affect clindamycin susceptibility as well. asm.org For instance, mutations in a highly conserved region of the L4 protein have been found in macrolide-resistant Streptococcus pneumoniae. asm.org

Table 2: Primary Molecular Mechanisms of Clindamycin Resistance

Mechanism Genetic Determinant Mode of Action Phenotype
Ribosomal Methylation erm(A), erm(B), erm(C), erm(F), etc. Methylation of A2058 in 23S rRNA, blocking antibiotic binding. Constitutive or Inducible MLSB Resistance
23S rRNA Mutation Point mutations (e.g., A2058G, A2059G) Alteration of the antibiotic binding site on the ribosome. Resistance to specific MLSB antibiotics
Ribosomal Protein Mutation Mutations in genes for L4, L22 Alteration of ribosomal structure affecting antibiotic binding. Primarily macrolide resistance, can affect clindamycin
Active Efflux lsa, msr genes Pumping the antibiotic out of the bacterial cell. Resistance to lincosamides and streptogramin A (lsa) or macrolides (msr)
Enzymatic Inactivation linB gene Adenylation of clindamycin, rendering it inactive. Resistance to clindamycin

Active Efflux Pump Systems

Active efflux is a significant mechanism of bacterial resistance where membrane-bound transporter proteins actively pump antibiotics out of the cell, preventing them from reaching their intracellular target. microbialcell.com This process can be mediated by several families of efflux pumps.

In the context of clindamycin resistance, efflux pumps contribute to reduced susceptibility, particularly in certain bacterial species. For instance, the AdeABC and AdeIJK efflux pumps in Acinetobacter baumannii are known to confer resistance to a wide range of antibiotics, including macrolides and lincosamides. nih.gov Overexpression of the AdeFGH efflux pump in A. baumannii also leads to increased resistance to clindamycin, among other antimicrobial agents. nih.gov

Efflux pumps can be encoded on the bacterial chromosome or on mobile genetic elements like plasmids and transposons, facilitating their spread among bacterial populations. nih.govoup.com

Table 1: Examples of Efflux Pump Systems Associated with Lincosamide Resistance

Efflux Pump SystemEncoding Gene(s)Bacterial Species (Examples)Substrates Include
AdeABCadeA, adeB, adeCAcinetobacter baumanniiMacrolides/Lincosamides, Aminoglycosides, Fluoroquinolones nih.govmdpi.com
AdeFGHadeF, adeG, adeHAcinetobacter baumanniiClindamycin, Tetracyclines, Fluoroquinolones nih.gov
AdeIJKadeI, adeJ, adeKAcinetobacter baumanniiMacrolides/Lincosamides, β-lactams, Fluoroquinolones nih.gov
Mefmef(A)Streptococcus pneumoniae, Streptococcus pyogenes14- and 15-membered Macrolides oup.com
MSrAmsrAStaphylococcus spp.Macrolides, Streptogramin B nih.govjidc.org

Enzymatic Modification or Inactivation of the Antibiotic

Another primary mechanism of resistance to clindamycin involves the production of enzymes that chemically modify and inactivate the antibiotic. pimr.pl These enzymes are often transferases, which add a chemical group to the antibiotic molecule, preventing it from binding to its ribosomal target. researchgate.net

Lincosamide nucleotidyltransferases (Lnu), encoded by lin genes such as linA, are a key example of such enzymes. nih.govresearchgate.net These enzymes inactivate both lincomycin (B1675468) and clindamycin through nucleotidylation. nih.gov Interestingly, while bacteria harboring the linA gene may exhibit high-level resistance to lincomycin, they may still appear susceptible to clindamycin in standard tests, despite clindamycin being a better substrate for the enzyme. nih.govtandfonline.com This is because the bacteriostatic effect of clindamycin can be rapidly eliminated as the drug is inactivated over time. tandfonline.com

The genes encoding these inactivating enzymes can be located on plasmids, which contributes to their dissemination among bacterial populations. tandfonline.com

Table 2: Enzymatic Inactivation of Lincosamides

Enzyme FamilyEncoding GeneMechanism of ActionEffect on Clindamycin
Lincosamide Nucleotidyltransferases (Lnu)linANucleotidylationInactivation nih.gov

Phenotypic and Genotypic Characterization of Resistance

The characterization of clindamycin resistance involves both phenotypic tests that observe the bacteria's growth in the presence of the antibiotic and genotypic methods that detect the specific resistance genes.

Detection and Mechanistic Basis of Inducible Resistance (e.g., D-zone test)

Inducible resistance to clindamycin is a critical phenomenon, particularly in staphylococci. jidc.org This type of resistance is mediated by erm (erythromycin ribosome methylase) genes, which encode for enzymes that methylate the 23S rRNA component of the 50S ribosomal subunit. jidc.orgjidc.org This methylation prevents clindamycin from binding to its target.

The expression of erm genes can be induced by the presence of macrolides, such as erythromycin. scielo.br In the absence of an inducer, bacteria with inducible resistance may appear susceptible to clindamycin in vitro. who.int However, in a clinical setting where both macrolides and clindamycin might be present, or where the infection itself can induce resistance, treatment with clindamycin can fail. slideshare.net

The D-zone test is a simple and reliable phenotypic method used to detect inducible clindamycin resistance. microbeonline.comantimicrobialresistance.dk In this test, an erythromycin disk is placed in proximity to a clindamycin disk on an agar plate inoculated with the test organism. microbeonline.com If the strain has inducible resistance, the erythromycin will induce the production of the methylase enzyme, leading to a flattening of the zone of inhibition around the clindamycin disk, creating a "D" shape. who.intmicrobeonline.com

Analysis of Plasmid-Mediated Resistance and Horizontal Gene Transfer

The spread of clindamycin resistance is greatly facilitated by horizontal gene transfer, with plasmids playing a central role. wikipedia.orgfrontiersin.org Plasmids are small, circular DNA molecules that can replicate independently of the bacterial chromosome and can be transferred from one bacterium to another through a process called conjugation. wikipedia.orgasm.org

Resistance genes, such as those encoding for efflux pumps (msrA) and enzymatic inactivation (linA, erm), are often located on plasmids. nih.govfrontiersin.orgnih.gov These plasmids can carry multiple resistance genes, leading to multidrug resistance. wikipedia.org The transfer of these plasmids allows for the rapid dissemination of resistance not only within the same bacterial species but also between different species and genera. wikipedia.orgfrontiersin.org For example, a plasmid containing both the erm(50) gene (conferring macrolide-clindamycin resistance) and the tet(W) gene (conferring tetracycline (B611298) resistance) has been identified in Cutibacterium acnes. nih.gov

Cross-Resistance Patterns with Other Antimicrobial Classes (e.g., Macrolides, Streptogramins B)

There is significant cross-resistance between clindamycin (a lincosamide), macrolides, and streptogramins B. pimr.pldrugbank.com This is often referred to as the MLSB resistance phenotype. oup.comeuropa.eu The shared mechanism of action of these three antibiotic classes—binding to the 50S ribosomal subunit—underlies this cross-resistance. pimr.pleuropa.eu

The most common mechanism for MLSB resistance is target site modification mediated by erm genes. jidc.orgmdpi.com The methylation of the ribosomal target by Erm enzymes reduces the binding affinity of all three antibiotic classes, leading to resistance to all of them. oup.commdpi.com

The expression of MLSB resistance can be either constitutive or inducible. mdpi.com

Constitutive MLSB resistance: The erm gene is continuously expressed, and the bacteria are resistant to macrolides, lincosamides, and streptogramins B at all times. mdpi.com

Inducible MLSB resistance (iMLSB): The erm gene is only expressed in the presence of an inducer, typically a 14- or 15-membered macrolide. oup.commdpi.com In this case, the bacteria are resistant to the inducing macrolide and will show inducible resistance to clindamycin and streptogramins B. jidc.org

MS Phenotype: This phenotype involves resistance to macrolides and streptogramin B due to an efflux mechanism (encoded by msrA), but the bacteria remain susceptible to clindamycin. jidc.orgjidc.org

Table 3: Common Phenotypes of MLSB Resistance

PhenotypeResistance to Erythromycin (Macrolide)Resistance to Clindamycin (Lincosamide)D-zone TestCommon Genetic Basis
SusceptibleSusceptibleSusceptibleNegativeNone
iMLSB (inducible)ResistantAppears Susceptible in vitroPositiveerm genes jidc.orgmdpi.com
cMLSB (constitutive)ResistantResistantNot applicable (Resistant)erm genes jidc.orgmdpi.com
MSResistantSusceptibleNegativemsrA gene jidc.orgjidc.org

Analytical Method Development and Validation for Clindamycin 2,4 Diphosphate and Its Metabolites

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques, particularly HPLC, form the cornerstone of analytical methodologies for Clindamycin (B1669177) 2,4-Diphosphate and its active metabolite, Clindamycin. These methods are versatile and can be adapted for various applications, including quantification in pharmaceutical formulations and biological fluids.

High-Performance Liquid Chromatography (HPLC) Methodologies for Prodrug and Active Form

Reverse-phase HPLC (RP-HPLC) is the most commonly employed chromatographic mode for the separation and quantification of Clindamycin 2,4-Diphosphate and Clindamycin. These methods typically utilize a C18 or C8 stationary phase and a mobile phase consisting of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. researchgate.netresearchgate.net

A variety of HPLC-UV methods have been developed for the determination of clindamycin phosphate (B84403) in pharmaceutical formulations. researchgate.net One such method utilized a Supelcosil® LC-18-DB column with a mobile phase of acetonitrile and 0.1 M potassium dihydrogenphosphate buffer (pH 2.50) (225:775 v/v) and UV detection at 206 nm. researchgate.net This method demonstrated good linearity in the concentration range of 200 to 1800 μg/ml. researchgate.net Another study describes a simple HPLC-UV method for clindamycin in human plasma using a C18 column and a mobile phase of 0.02M disodium (B8443419) hydrogen phosphate buffer (pH 2.9) and acetonitrile (71:29 v/v) with UV detection at 195 nm. researchgate.net

For the simultaneous estimation of clindamycin phosphate and other active ingredients in topical gel formulations, gradient elution methods have been developed. nih.govmdpi.com One such method employed an XBridge C18 column and a mobile phase with a variable mixture of pH 2.50 ammonium (B1175870) hydrogen phosphate buffer, acetonitrile, and tetrahydrofuran. nih.gov Detection was performed at 210 nm for clindamycin phosphate. nih.gov

Below is a table summarizing typical HPLC methodologies:

Parameter Method 1 Method 2
Analyte(s) Clindamycin Phosphate Clindamycin
Matrix Pharmaceutical Formulation Human Plasma
Column Supelcosil® LC-18-DB (250 x 4.6 mm, 5 µm) researchgate.net ACE® C18 (250 x 4.6 mm, 5 µm) researchgate.net
Mobile Phase Acetonitrile: 0.1 M KH2PO4 buffer (pH 2.50) (225:775 v/v) researchgate.net 0.02 M Na2HPO4 buffer (pH 2.9): Acetonitrile (71:29 v/v) researchgate.net
Flow Rate Not Specified 1.5 ml/min researchgate.net
Detection UV at 206 nm researchgate.net UV at 195 nm researchgate.net
Linearity Range 200 - 1800 µg/ml researchgate.net 0.5 - 20 µg/ml researchgate.net

| Limit of Quantification | Not Specified | 0.2 µg/ml researchgate.net |

Development of Stability-Indicating Assays

Stability-indicating assay methods are crucial for determining the intrinsic stability of a drug substance and for monitoring the quantitative changes of the active ingredient in bulk drug and pharmaceutical formulations. These methods must be able to separate the active pharmaceutical ingredient (API) from its degradation products, thus providing a measure of the drug's stability under various environmental conditions.

Several stability-indicating RP-HPLC methods have been developed for Clindamycin Phosphate, often in combination with other active ingredients in topical formulations. nih.govmdpi.comveterinaria.orgveterinaria.org These methods typically involve subjecting the drug to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products. The developed chromatographic method is then validated to demonstrate its ability to separate the intact drug from these degradation products. nih.govveterinaria.org

For instance, a novel stability-indicating RP-HPLC method was developed for the simultaneous estimation of clindamycin phosphate and adapalene (B1666599) in a topical gel. nih.gov The method utilized a gradient elution on an XBridge C18 column and was validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. nih.gov The method proved to be specific, as it could separate the active ingredients from their degradation products formed under various stress conditions. nih.gov

Chiral Separation Techniques for Stereoisomeric Purity

Clindamycin possesses multiple chiral centers, making the control of its stereoisomeric purity a critical aspect of quality control. While this compound itself is a pro-drug, the stereochemistry of the active Clindamycin molecule is vital for its therapeutic efficacy. Chiral separation techniques are employed to ensure the correct stereoisomer is present and to quantify any unwanted stereoisomers.

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a common and effective method for the separation of enantiomers. researchgate.netwvu.edu Capillary electrophoresis (CE) has also emerged as a powerful technique for chiral separations, with some studies exploring the use of clindamycin phosphate itself as a novel chiral selector for the enantiomeric separation of other basic drugs. nih.govnih.gov This suggests the potential for developing enantioselective methods for clindamycin-related compounds. The use of a copper(II)-clindamycin complex as a chiral selector has also been investigated for the separation of racemic basic drugs. researchgate.net

Advanced Mass Spectrometry (LC-MS/MS) for Quantification and Identification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the bioanalysis of drugs and their metabolites due to its high sensitivity, specificity, and speed. nih.govscispace.com This technique is particularly valuable for quantifying low concentrations of this compound and active Clindamycin in complex biological matrices.

Quantitative Bioanalysis of this compound and Active Clindamycin in Biological Matrices

Numerous LC-MS/MS methods have been developed and validated for the quantitative determination of Clindamycin in various biological matrices, including human plasma and synovial fluid. nih.govxml-journal.netnih.goveur.nl These methods typically involve a simple sample preparation step, such as protein precipitation or liquid-liquid extraction, followed by chromatographic separation and detection by MS/MS. nih.govxml-journal.net

Multiple reaction monitoring (MRM) is the most common scan mode used for quantification, where specific precursor-to-product ion transitions for the analyte and an internal standard are monitored. xml-journal.netnih.gov This provides a high degree of selectivity and minimizes interference from endogenous matrix components.

The following table summarizes key parameters of published LC-MS/MS methods for Clindamycin:

Parameter Method 1 Method 2 Method 3
Analyte Clindamycin Clindamycin Clindamycin
Matrix Human Plasma xml-journal.net Human Plasma nih.gov Human Plasma and Synovial Fluid eur.nl
Sample Preparation Protein Precipitation with Acetonitrile xml-journal.net Not specified Zinc Sulfate Precipitation eur.nl
Chromatography Shim-pack VP-ODS column xml-journal.net C18 column nih.gov Waters Acquity UPLC HSS T3 C18 column eur.nl
Ionization ESI Positive xml-journal.net Electrospray nih.gov Not specified
Detection Mode MRM xml-journal.net MRM nih.gov MS/MS eur.nl
MRM Transition (m/z) 425.2 → 126.3 xml-journal.net 425 → 126 nih.gov Not specified
Linearity Range 0.0300 - 10.0 mg/L xml-journal.net 0.0500 - 20.0 µg/ml nih.gov 0.5 - 50 mg/L eur.nl

| Lower Limit of Quantitation (LLOQ) | 0.0300 mg/L xml-journal.net | 0.0500 µg/ml nih.gov | Not specified |

Metabolite Identification and Profiling Strategies

LC-MS/MS is a powerful tool for the identification and characterization of drug metabolites. High-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (Q-TOF) MS, provides accurate mass measurements, which can be used to determine the elemental composition of metabolites. nih.gov Tandem mass spectrometry (MS/MS) experiments provide structural information by fragmenting the parent ion and analyzing the resulting product ions. nih.govsigmaaldrich.com

A study using HPLC/ESI-MS/MS with a Q-TOF instrument successfully identified Clindamycin Phosphate and several related substances and potential degradation products in an injection formulation. nih.govsigmaaldrich.com The fragmentation pathways of these compounds were elucidated, providing valuable information for their structural characterization. nih.gov Impurities such as clindamycin-B-phosphate, clindamycin-2,4-diphosphate, 3',6'-dehydro clindamycin phosphate, and epi-clindamycin phosphate have been isolated and identified from raw clindamycin phosphate material using LC-MS, preparative HPLC, HR-MS, and NMR. nih.gov

Metabolomics approaches using non-targeted metabolic profiling can also provide insights into the effects of clindamycin on the host's metabolism and gut microbiota. nih.gov One study in mice demonstrated that clindamycin treatment caused significant changes in the fecal metabolome, with alterations in carbohydrate and protein metabolism intermediates. nih.gov

Spectrophotometric and Chemometric Approaches

Spectrophotometric methods offer a rapid and cost-effective alternative to chromatographic techniques for pharmaceutical analysis. However, their application is often limited when dealing with compounds that lack a significant chromophore, the part of a molecule responsible for absorbing light. This compound falls into this category, presenting a challenge for direct quantitative analysis using traditional UV-Vis spectrophotometry. analchemres.org To overcome this limitation, chemometric approaches, which apply mathematical and statistical methods to chemical data, are employed. nih.gov

UV-Vis Spectrophotometry with Multivariate Calibration (e.g., Partial Least Squares Regression (PLSR)) for Non-Chromophore Detection

Traditional UV-Vis spectrophotometry relies on measuring absorbance at a single wavelength (λmax), which is often impractical for compounds like clindamycin phosphate that exhibit weak absorption or whose spectra overlap significantly with excipients in a formulation. analchemres.orgijpbs.com The absorption band for clindamycin phosphate is in the low UV region (190-230 nm), a range where many formulation excipients also absorb, making selective quantification impossible with conventional methods. analchemres.org

Multivariate calibration techniques provide a powerful solution by analyzing the entire spectral data from a range of wavelengths simultaneously. nih.govnih.gov Partial Least Squares Regression (PLSR) is a particularly suitable multivariate method for this purpose. analchemres.org PLSR is a statistical technique that reduces a large set of predictor variables (in this case, absorbance values at many wavelengths) to a smaller set of uncorrelated components, called latent variables. minitab.comxlstat.com It then performs a regression on these components, modeling the relationship between the spectral data (X-matrix) and the concentration of the analyte (Y-matrix). wikipedia.org

This approach is highly effective in pharmaceutical analysis for several reasons:

It can handle datasets where predictors are highly collinear (as is common in spectral data). minitab.comorangedatamining.com

It can effectively model the analyte's concentration even in the presence of interfering substances by capturing the covariance between the spectral data and the concentration. wikipedia.orgutdallas.edu

It builds a predictive model that can quantify the non-chromophoric active ingredient by utilizing the subtle, yet information-rich, variations across the entire UV spectrum. analchemres.org

A study on the quantification of clindamycin phosphate in a gel formulation demonstrated the successful application of this technique. The PLSR model utilized UV spectral data in the 190-400 nm region without requiring complex data preprocessing. The model was constructed using a leave-one-out cross-validation method to ensure its predictive power. analchemres.org

Table 1: PLSR Model Development Parameters for Clindamycin Phosphate Analysis

ParameterValueDescription
Spectral Region190-400 nmThe wavelength range used for building the calibration model. analchemres.org
Number of Latent Factors2The optimal number of components used in the final PLSR model. analchemres.org
R² (Coefficient of Determination)0.9972Indicates a very strong correlation between the predicted and reference concentrations. analchemres.org
Root Mean Square Error of Calibration (RMSEC)0.0044A measure of the average error in the calibration set. analchemres.org
Root Mean Square Error of Cross-Validation (RMSECV)0.0048An estimate of the model's predictive performance during internal validation. analchemres.org

Application in Research-Scale Purity Assessment and Characterization

In academic and research environments, PLSR-assisted UV spectrophotometry serves as a valuable tool for the purity assessment and characterization of this compound. Its primary advantage is the ability to rapidly quantify the active pharmaceutical ingredient (API) in complex matrices, such as experimental formulations or during various stages of product development, without the need for extensive sample preparation or the longer run times associated with HPLC. analchemres.org

This method is particularly useful for:

Formulation Screening: Researchers can quickly assess the drug content in various trial formulations to optimize excipient compatibility and drug release characteristics.

Purity Checks: While not a substitute for high-resolution chromatographic methods for identifying unknown impurities, it can be used to quantify the main compound against a reference, providing a quick check of purity and flagging potential deviations in research batches.

Process Monitoring: In small-scale synthesis or formulation processes, this technique can be employed for in-process controls to monitor the concentration of this compound.

The validity of the PLSR model is confirmed by comparing its quantitative results against a validated, reference method like HPLC. Statistical analysis, such as a paired t-test, is used to ensure there is no significant difference between the concentrations determined by the PLSR-UV method and the reference method, thereby confirming its suitability for research-scale applications. analchemres.org

Comprehensive Method Validation for Academic and Research Applications

For any analytical method to be considered reliable for academic and research purposes, it must undergo a comprehensive validation process to demonstrate its suitability for the intended application. abap.co.inveterinaria.org This involves evaluating several key performance parameters to ensure the data generated is accurate, precise, and specific. researchgate.net

Assessment of Linearity, Accuracy, Precision, and Selectivity

The validation of the PLSR-assisted spectrophotometric method for this compound involves assessing the following parameters, typically following guidelines such as those from the International Council for Harmonisation (ICH). veterinaria.orgnih.gov

Linearity: This parameter demonstrates the method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. For a PLSR model, linearity is confirmed by a high coefficient of determination (R²) between the concentrations predicted by the model and the actual concentrations from the reference method. analchemres.orghumanjournals.com

Accuracy: Accuracy refers to the closeness of the test results to the true or accepted reference value. It is often evaluated through recovery studies, where a known amount of the analyte is added to a placebo matrix and the percentage recovered by the method is calculated. humanjournals.com For the PLSR method, accuracy is also assessed by the Root Mean Square Error of Prediction (RMSEP) and bias when analyzing an independent set of validation samples. analchemres.org

Precision: Precision expresses the degree of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is typically evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Results are expressed as the Relative Standard Deviation (%RSD) of a series of measurements. researchgate.nethumanjournals.com

Selectivity (or Specificity): This is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. veterinaria.org In PLSR, selectivity is inherent in the model, which is calibrated to distinguish the analyte's spectral signature from that of the background matrix. analchemres.org

Table 2: Summary of Validation Parameters for a PLSR-UV Method for Clindamycin Phosphate

Validation ParameterMetricResultInterpretation
Linearity0.9972Excellent linear relationship between predicted and actual values. analchemres.org
AccuracyRMSEP0.0072Low prediction error for validation samples. analchemres.org
RSEP%0.0447%Low relative error of prediction. analchemres.org
Bias-0.0025Indicates a very small systematic error. analchemres.org
Precision%RSDTypically <2%Indicates good agreement between repeated measurements (based on general ICH guidelines). researchgate.nethumanjournals.com
SelectivityStatistical Comparison (p-value)p > 0.05No significant difference from the HPLC reference method, indicating the model is selective. analchemres.org

Robustness and Ruggedness Evaluation

Robustness and ruggedness are measures of a method's reliability during normal usage and upon transfer between different settings. researchgate.net

Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate, variations in internal method parameters. chromatographyonline.compharmaguideline.com The evaluation of robustness should be considered during the development phase to identify which parameters need to be strictly controlled. pharmaguideline.com For a spectrophotometric method, these variations might include:

Changes in the pH of the solvent. pharmaguideline.com

Slight variations in the composition of the solvent system.

Stability of the analytical solutions over time. pharmaguideline.com

Different instrument settings (e.g., scan speed, data interval).

Ruggedness: Ruggedness evaluates the degree of reproducibility of test results under a variety of normal external test conditions. altabrisagroup.com It is a measure of the method's ability to withstand being transferred to different circumstances. ut.ee Factors to be evaluated in a ruggedness study include:

Different analysts performing the test. pharmaguideline.comut.ee

Different instruments. pharmaguideline.comut.ee

Analysis performed on different days. pharmaguideline.comut.ee

These tests provide an indication of the method's reliability and are crucial for ensuring that it can be consistently applied in a research setting where minor variations are inevitable. chromatographyonline.com

Table 3: Example of a Robustness Study Design for a Spectrophotometric Method

ParameterNominal ValueVariation 1 (-)Variation 2 (+)
Solvent pH6.86.67.0
Wavelength Range190-400 nm192-400 nm190-398 nm
Solution StabilityFreshly Prepared2 hours at RT4 hours at RT

Advanced Research on Clindamycin 2,4 Diphosphate in Novel Drug Delivery Systems

Design and Evaluation of Microparticulate and Nanoparticulate Systems for Enhanced Prodrug Stability and Delivery

The encapsulation of Clindamycin (B1669177) 2,4-Diphosphate into micro- and nanoparticle-based systems offers a promising strategy to protect the prodrug from premature degradation and to ensure its targeted and sustained release. These systems are designed to improve the physicochemical properties of the drug and its interaction with biological environments.

Microsponges are porous, polymeric microspheres designed for controlled drug release. "Clindasponges," loaded with a clindamycin prodrug, have been successfully fabricated using techniques like quasi-emulsion solvent diffusion and oil-in-oil emulsion solvent diffusion. These methods are suitable for water-soluble drugs like clindamycin phosphate (B84403).

The formulation process involves using polymers such as Eudragit S100 and ethyl cellulose as carriers. Key variables that are optimized during preparation include the drug-to-polymer ratio, type of solvent, stirring speed, and stirring time. Characterization of these microsponges is crucial to ensure their quality and performance. Scanning electron microscopy (SEM) has revealed a porous and spherical structure, which is characteristic of microsponges.

Studies have shown that different formulations yield varying results in terms of particle size, production yield, and encapsulation efficiency. For instance, one study found that an optimized formulation (ES2) using Eudragit S100 and ethyl cellulose resulted in uniform spherical microsponges with a mean particle size of 82.3 µm, a production yield of 53.75%, and an encapsulation efficiency of 74.57%. Another study focusing on a gel-based microsponge formulation reported an optimized particle size of 37.44µm with an entrapment efficiency of 87.94%.

Table 1: Characterization of Clindamycin-Loaded Microsponge Formulations

Formulation Code Mean Particle Size (µm) Production Yield (%) Encapsulation Efficiency (%) Key Polymers
ES2 82.3 53.75 74.57 Eudragit S100, Ethyl Cellulose
Optimized Gel 37.44 Not Reported 87.94 Ethyl Cellulose

Emulgels and gels are prominent topical delivery systems for clindamycin prodrugs due to their favorable application properties and ability to enhance drug release. Emulgels combine the characteristics of emulsions and gels, making them suitable for delivering hydrophobic drugs. Gelling agents like Carbopol 934 and Hydroxypropyl methylcellulose (HPMC) are commonly used to create stable structures that facilitate drug release onto the skin. Research has confirmed that clindamycin phosphate emulgel formulations exhibit acceptable physicochemical characteristics, demonstrating their viability as effective delivery systems.

Water-based gels of 1% clindamycin have also been studied, showing effective reduction in inflammatory lesions. These formulations provide a convenient alternative to traditional solutions and can improve patient acceptability by being less greasy.

Liposomal encapsulation is another advanced strategy for delivering hydrophilic drug substances like clindamycin prodrugs. Liposomes, which are vesicular structures composed of lipid bilayers, can entrap aqueous drug solutions, potentially reducing side effects associated with the free drug. The lipid film hydration method is a common technique for preparing clindamycin-containing liposomes. The characterization of these liposomes includes analyzing vesicle size, shape, and encapsulation efficiency. Research has shown that a lipid-to-cholesterol ratio of 1:1 can achieve high encapsulation efficiency (up to 69.5%) and optimal in-vitro drug release. Clinical studies have suggested that liposome-encapsulated clindamycin can be therapeutically superior to conventional solutions for topical applications.

Polymer conjugation involves attaching the drug to a polymer backbone. This strategy can modify the drug's solubility, sustain its release, and prolong its bioactivity. Although specific research on Clindamycin 2,4-Diphosphate conjugates is limited, studies on clindamycin have demonstrated the feasibility of this approach. Using lipase as a biocatalyst, a methacrylic-functionalized clindamycin monomer has been synthesized and subsequently polymerized using Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. This method allows for the creation of polymer-antibiotic conjugates with a high drug content (33–46 wt%) and well-defined structures, which exhibit sustained release behavior.

In Vitro and Ex Vivo Drug Release Kinetics from Advanced Formulations

The study of drug release kinetics from advanced formulations is essential to predict their in vivo performance. In vitro release studies are conducted using various apparatus, such as Franz diffusion cells and USP apparatus, under controlled conditions.

For clindamycin-loaded microsponges, release profiles have been shown to extend over several hours. One formulation released 94% of the drug over 8 hours, while a microsponge-based gel released 90.38% over 12 hours. The release data from these advanced formulations are often fitted to mathematical models to understand the underlying release mechanisms. Common models include Zero-order, First-order, Higuchi, Hixson-Crowell, and Korsmeyer-Peppas.

The release of clindamycin from microsponges has been found to best fit the Hopfenberg kinetic model in some studies, while others have shown good correlation with the Korsmeyer-Peppas model, indicating that diffusion is a primary release mechanism. Studies on poly(D,L-lactic-co-glycolic acid) (PLGA) particles containing clindamycin hydrochloride found that the release kinetics fit the First-order and Korsmeyer-Peppas models. Ex vivo studies, often using excised tissue such as porcine vaginal tissue or rabbit corneas, provide further insight into drug permeation and release in a more biologically relevant environment.

Table 2: Kinetic Models for Clindamycin Release from Various Formulations

Delivery System Best Fit Kinetic Model(s) Drug Form Reference
Microsponges (Clindasponges) Hopfenberg Clindamycin Phosphate
PLGA Nanoparticles First-Order, Korsmeyer-Peppas Clindamycin Hydrochloride
Self-healing Hydrogel Korsmeyer-Peppas (Fickian diffusion) Clindamycin

Interaction of this compound with Biomaterials and Carrier Matrices (e.g., Platelet-Rich Fibrin)

The interaction between this compound and various biomaterials is being explored to create synergistic drug delivery systems. Platelet-rich fibrin (PRF), a biological scaffold rich in growth factors, has been investigated as a carrier matrix for clindamycin phosphate.

When combined with PRF, clindamycin phosphate exhibits significantly enhanced antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Staphylococcus epidermidis. Studies have reported a substantial decrease in the minimal bactericidal concentration values for the clindamycin-PRF combination compared to the pure drug solution.

Fourier-transform infrared spectroscopy (FTIR) analysis suggests that the PRF matrix induces structural changes in the clindamycin phosphate molecule, potentially converting it to a more active form. This interaction highlights the potential of using biomaterials not just as passive carriers, but as active components that can enhance the efficacy of the loaded drug. Such combinations could be valuable in reducing the risk of postoperative infections and improving drug delivery at the site of action.

Theoretical Modeling and Simulation of Drug Release and Distribution from Complex Delivery Systems

Theoretical modeling and simulation are increasingly important tools in the development of drug delivery systems. These in silico approaches help in understanding and predicting drug release mechanisms and bioperformance, thereby accelerating the development process.

For clindamycin, physiologically based pharmacokinetic (PBPK) models have been developed. These whole-body models consist of multiple organ compartments and can simulate the absorption, distribution, metabolism, and elimination (ADME) of the drug. PBPK models can incorporate factors such as the conversion of the clindamycin phosphate prodrug to the active clindamycin form by plasma alkaline phosphatases.

Mechanistic models provide valuable insights into the factors influencing drug release from complex systems like microparticles. Computational fluid dynamics (CFD) can also be employed to simulate the interaction between the drug being released from a carrier and the surrounding fluid medium. By simulating drug release and distribution, these models can help optimize formulation parameters and predict clinical outcomes, reducing the need for extensive experimental work.

Emerging Research Applications and Mechanistic Insights

Investigations into Non-Antibiotic Biological Activities of Clindamycin (B1669177) 2,4-Diphosphate

Beyond its primary role as an inhibitor of bacterial protein synthesis, clindamycin and its derivatives are being explored for other significant biological interactions, including the inhibition of enzymes critical to human DNA repair.

Tyrosyl-DNA Phosphodiesterase 1 (Tdp1) is a crucial human enzyme involved in the repair of DNA damage. nih.gov Specifically, it repairs stalled DNA topoisomerase I (Top1) cleavage complexes, which are lesions created by certain anticancer agents like camptothecin. nih.govnih.gov By trapping these complexes, Top1 inhibitors lead to DNA breaks and cancer cell death. technologypublisher.com Tdp1 reverses this effect by hydrolyzing the bond between the Top1 catalytic tyrosine and the 3'-end of the broken DNA, thus reducing the efficacy of the chemotherapy. nih.govnih.gov Inhibition of Tdp1 is therefore a promising therapeutic strategy to enhance the potency of Top1-targeting cancer drugs. technologypublisher.com

In this context, research has identified clindamycin-2-phosphate as a pharmacological inhibitor of Tdp1. nih.gov A study exploring various ribosome inhibitors found that clindamycin-2-phosphate was among the first reported pharmacological inhibitors of this key DNA repair enzyme. nih.gov This finding opens a new avenue for the potential application of phosphorylated clindamycin derivatives in oncology, functioning as sensitizing agents in combination with established chemotherapeutics.

Clindamycin has demonstrated significant non-antibiotic biological activities, particularly in modulating bacterial virulence at subinhibitory concentrations. Research shows that low levels of clindamycin can eliminate the production of nearly all exoproteins, which include many virulence factors, in Staphylococcus aureus without affecting its growth. nih.gov This effect is achieved by inhibiting the synthesis of regulatory proteins that control the transcription of virulence factor genes. nih.gov

Furthermore, clindamycin can suppress the synthesis of bacterial toxins and M protein in Streptococcus pyogenes. oup.com These actions may enhance the host's ability to combat infection by increasing the opsonization and phagocytosis of the bacteria. oup.comnih.gov Such immunomodulatory effects represent a significant non-antibiotic activity that contributes to the therapeutic efficacy of clindamycin in severe infections. oup.com

Role in Modulating Microbial Ecosystems Beyond Direct Antimicrobial Action

Clindamycin profoundly alters the composition and metabolic function of the gut microbiota, with significant consequences for host physiology, particularly in the metabolism of bile acids.

The gut microbiota is responsible for converting primary bile acids, synthesized in the liver, into secondary bile acids. This biotransformation is critical for maintaining resistance against pathogens like Clostridioides difficile. nih.govasm.org Specific antibiotic treatments, including clindamycin, disrupt this process.

An in vitro fermentation model using rat fecal samples was developed to study these effects. biorxiv.org In this model, treatment with clindamycin resulted in significantly higher residual levels of primary bile acids (e.g., cholic acid) and a corresponding reduction in the formation of secondary bile acids like deoxycholic acid (DCA), ursodeoxycholic acid (UDCA), and lithocholic acid (LCA). biorxiv.org These findings were consistent with ex vivo studies using murine cecal contents, which showed that clindamycin treatment led to a significant loss of secondary bile acids. nih.govasm.org This altered bile acid profile was directly linked to an increased susceptibility to C. difficile spore germination and outgrowth. nih.gov

Table 1: Effect of Clindamycin on Bile Acid Profiles in an In Vitro Gut Microbiota Model
Bile Acid TypeBile Acid SpeciesObserved Effect of ClindamycinReference
PrimaryCholic Acid (CA)Increased Levels (Reduced Conversion) biorxiv.org
SecondaryDeoxycholic Acid (DCA)Decreased Levels biorxiv.org
Ursodeoxycholic Acid (UDCA)Decreased Levels biorxiv.org
Lithocholic Acid (LCA)Decreased Levels nih.gov
Hyodeoxycholate (HDCA)Decreased Levels biorxiv.org

Clindamycin administration induces profound and lasting changes in the structure of the gut bacterial community. Studies in mice have shown that even a single dose can dramatically reduce microbial diversity, with a sustained loss of approximately 90% of the normal microbial taxa from the cecum. researchgate.netnih.gov

The effects are observed across major bacterial phyla. A dramatic impact is seen on both Bacteroidetes, which decrease significantly during treatment, and Firmicutes. nih.gov In humans, clindamycin treatment has been shown to significantly reduce the proportion of several key genera within the Firmicutes phylum, including Roseburia, Lachnospira, Coprococcus, Dorea, and Ruminococcus. oup.com The loss of these specific community members, particularly families like Lachnospiraceae and Ruminococcaceae, is directly correlated with the observed changes in bile acid metabolism and the subsequent loss of colonization resistance to pathogens. nih.govasm.org

Table 2: Documented Effects of Clindamycin on Gut Microbiota Composition
Taxonomic LevelAffected TaxaEffectReference
PhylumBacteroidetesMarked Decrease nih.gov
FirmicutesSignificant Alterations nih.gov
FamilyLachnospiraceaeSignificant Decrease nih.govasm.orgnih.gov
RuminococcaceaeSignificant Decrease nih.govasm.orgnih.gov
GenusRoseburiaSignificant Decrease oup.com
CoprococcusSignificant Decrease oup.com
RuminococcusSignificant Decrease oup.com
BifidobacteriaDecrease oup.com

Structure-Activity Relationships (SAR) of Diphosphorylated and Related Clindamycin Derivatives for Optimized Prodrug Properties

The development of phosphate (B84403) esters of clindamycin is a classic prodrug strategy designed to improve the physicochemical properties of the parent antibiotic. drugs.comnbinno.com Clindamycin phosphate is a water-soluble prodrug that is rapidly hydrolyzed by alkaline phosphatases in the body to release the active clindamycin. nbinno.com This approach offers several advantages, including the ability to formulate the drug for intravenous injection, which avoids the severe pain associated with other parenteral forms and bypasses gastrointestinal reactions common with oral administration.

While specific SAR studies on Clindamycin 2,4-Diphosphate are not widely available, the principles of phosphate prodrug design provide a framework for understanding its potential properties. The primary goal of adding phosphate groups is to temporarily mask the parent drug to improve properties like solubility or membrane permeability. researchgate.netbohrium.com

Solubility and Administration: The addition of a phosphate group, as in clindamycin-2-phosphate, significantly increases water solubility, making it suitable for aqueous formulations for injection. A diphosphate (B83284) moiety would be expected to further enhance this property.

Charge Masking and Permeability: Phosphorylated compounds are typically polyanionic at physiological pH, which limits their ability to cross cell membranes. researchgate.netnih.gov Prodrug strategies are employed to disguise these negative charges, enabling easier cell entry. nih.gov While seemingly counterintuitive for improving permeability, diphosphate prodrugs can be designed with promoieties that mask multiple negative charges at once, limiting the increase in molecular weight while neutralizing the charge. nih.gov

Activation: A critical aspect of any phosphate prodrug is its efficient cleavage by endogenous phosphatases to release the active drug at the desired site. mdpi.com A potential drawback of multiple phosphate groups is that each one must be removed for full activation, which could create a more complex metabolic pathway. mdpi.com The relationship between the number and position of phosphate groups and the rate of enzymatic activation is a key element of SAR for these prodrugs.

Computational Chemistry and Molecular Dynamics Simulations

Computational chemistry and molecular dynamics (MD) simulations serve as powerful tools in drug design and development, offering insights into molecular behavior that can be difficult to ascertain through experimental methods alone. nih.gov These techniques allow for the detailed examination of drug molecules, their prodrug forms, and their interactions with biological targets at an atomic level. nih.gov In the context of lincosamide antibiotics, computational approaches are crucial for understanding prodrug activation, target binding, and mechanisms of action.

Modeling of Prodrug Conformation and Flexibility

The conformation and flexibility of a prodrug are critical determinants of its physicochemical properties, stability, and interaction with metabolizing enzymes. For a hypothetical compound like this compound, the addition of two phosphate groups would significantly alter the molecule's properties compared to the parent clindamycin.

Modeling such a compound would involve several computational techniques:

Quantum Mechanics (QM): QM methods would be employed to calculate the optimal geometry and charge distribution of the diphosphate prodrug. This is essential for accurately parameterizing the molecule for more extensive simulations.

Molecular Mechanics (MM): Using force fields like AMBER or CHARMM, MM methods can explore the conformational landscape of the prodrug. nih.gov This would reveal the preferred spatial arrangements (conformers) of the molecule, particularly the orientation of the two phosphate groups and the flexible propylpyrrolidine moiety.

For the related compound, clindamycin, conformational analysis using NMR spectroscopy and molecular modeling has shown that specific conformations are preferred when it is bound to the ribosome, highlighting the crucial role of molecular shape in its biological activity.

Simulation of Enzyme-Prodrug Interactions and Hydrolysis Pathways

Phosphate prodrugs are designed to be cleaved by endogenous enzymes, typically alkaline phosphatases, to release the active parent drug. edgccjournal.org Simulating this activation process provides mechanistic insights that can guide the design of more efficient prodrugs. nih.gov

Enzyme Selection: The primary enzymes responsible for hydrolyzing phosphate prodrugs are alkaline phosphatases (ALPs), which are abundant in locations like the intestinal mucosa. edgccjournal.org

Molecular Docking: The initial step involves docking the this compound model into the active site of a relevant phosphatase (e.g., intestinal alkaline phosphatase). Docking algorithms predict the most likely binding poses and scores them based on intermolecular interactions, such as hydrogen bonds and electrostatic contacts between the phosphate groups and active site residues. nih.gov

MD Simulations of the Enzyme-Prodrug Complex: Following docking, MD simulations of the enzyme-prodrug complex are performed. These simulations reveal the stability of the binding pose and can illuminate the dynamic process of substrate recognition and positioning for catalysis. mdpi.com For a diphosphate, simulations would be critical to understand if both phosphate groups can interact with the active site or if one is preferentially cleaved.

QM/MM Simulations: To model the chemical reaction of hydrolysis, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach is often used. The reactive center (the phosphate ester bond and key enzymatic residues) is treated with high-accuracy QM, while the rest of the protein and solvent are treated with efficient MM. This method can map the entire reaction pathway, identify transition states, and calculate the energy barrier for phosphate cleavage, predicting the rate of hydrolysis. nih.gov

Studies on other phosphate prodrugs have shown that the rate of enzymatic cleavage is highly dependent on how well the prodrug fits into the enzyme's active site. researchgate.net The hydrolysis of the clinically used Clindamycin 2-Phosphate is known to be rapid in vivo, a process mediated by these phosphatases. researchgate.net

Molecular Docking and Dynamics of Active Clindamycin with Ribosomal Subunits

The ultimate target of clindamycin is the bacterial ribosome, specifically the 50S subunit. nih.gov Extensive computational and structural studies have elucidated this interaction in detail.

Binding Site: Clindamycin binds within the peptidyl transferase center (PTC) of the 50S ribosomal subunit, near the entrance to the peptide exit tunnel. nih.govresearchgate.net This site partially overlaps with the binding sites for macrolide and streptogramin B antibiotics.

Molecular Docking: Docking studies consistently place clindamycin in this pocket. The accuracy of these predictions is confirmed by multiple X-ray crystal structures of clindamycin in complex with bacterial ribosomes (e.g., from Staphylococcus aureus). researchgate.net These studies reveal key interactions that anchor the drug.

Key Interactions: MD simulations and structural data show that clindamycin forms a network of hydrogen bonds and van der Waals contacts with specific nucleotides of the 23S rRNA. The galactose sugar moiety of clindamycin is particularly important for binding. researchgate.net The table below summarizes some of the key interactions identified.

Clindamycin MoietyInteracting 23S rRNA NucleotideType of Interaction
Galactose RingA2058, A2059, A2503Hydrogen Bonds
Bridging AmineG2505Hydrogen Bond
Propylpyrrolidine GroupC2452, U2506van der Waals Contacts

Data compiled from structural studies of clindamycin bound to the bacterial ribosome.

Mechanism of Action: By occupying this critical site, clindamycin sterically hinders the correct positioning of aminoacyl-tRNA in the A-site and P-site of the ribosome. nih.gov This interference prevents the formation of peptide bonds, thereby inhibiting protein synthesis. nih.gov MD simulations can model the effect of clindamycin's presence on the dynamics of the PTC, confirming its role as an inhibitor of peptide chain elongation.

Future Directions in Lincosamide Prodrug Research and Antimicrobial Stewardship (from a research development perspective)

The rise of antimicrobial resistance (AMR) necessitates innovative approaches in antibiotic development and responsible use. nih.govnih.gov Lincosamide prodrug research, integrated with antimicrobial stewardship principles, represents a key strategy in this effort.

From a research and development perspective, future directions include:

Novel Prodrug Design: While Clindamycin 2-Phosphate is effective, there is scope for developing next-generation prodrugs with enhanced properties. This includes creating novel phosphate, ester, or carbamate (B1207046) prodrugs designed for targeted activation. Computational methods will be essential to predict the stability, solubility, and enzymatic cleavage rates of new designs before synthesis, accelerating the development process. researchgate.net

Targeted Delivery and Activation: A major goal is to design prodrugs that are activated specifically at the site of infection. This could involve targeting enzymes that are unique to certain bacteria or are upregulated in infected tissues. This approach would maximize efficacy while minimizing systemic exposure and associated side effects, a core principle of antimicrobial stewardship. theific.org

Overcoming Resistance: Research can focus on developing lincosamide prodrugs that are effective against resistant strains. This could involve creating prodrugs that release a novel lincosamide analogue capable of binding to mutated ribosomes or designing bifunctional molecules that combine a lincosamide with a resistance inhibitor.

Integration with Stewardship Programs: The development of new agents must go hand-in-hand with stewardship. This means R&D efforts should focus on creating drugs that fit into stewardship guidelines, such as those with a narrow spectrum of activity to reduce collateral damage to the microbiome. who.intoup.com Furthermore, developing prodrugs that allow for easier intravenous-to-oral transition can support stewardship goals by facilitating earlier hospital discharge.

The future of lincosamide research lies in a multidisciplinary approach that combines synthetic chemistry, advanced computational modeling, and a deep understanding of microbiology and clinical needs. By designing smarter prodrugs and considering their role within stewardship frameworks from the outset, the therapeutic lifespan and utility of this important antibiotic class can be extended. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the structural integrity of Clindamycin 2,4-Diphosphate?

  • Methodological Answer: Use high-performance liquid chromatography (HPLC) with Inertsil C8-4 columns under conditions specified by the Japanese Pharmacopoeia for baseline separation of this compound from related impurities . For structural confirmation, employ X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, as demonstrated in polymorph studies of Clindamycin Phosphate solvates .

Q. How can researchers validate the purity of this compound during synthesis?

  • Methodological Answer: Implement impurity profiling using reversed-phase HPLC coupled with UV detection. Reference standards for impurities like Lincomycin 2,4-Phosphate (EP Impurity G) should be included to identify and quantify degradation products . Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) can assess residual solvents and crystallinity .

Advanced Research Questions

Q. How can discrepancies in impurity profiling of this compound be resolved using chromatographic methods?

  • Methodological Answer: Optimize mobile phase gradients and column temperatures to resolve co-eluting peaks. For example, adjust phosphate buffer pH to enhance separation of this compound from its 2-phosphate isomer. Cross-validate results with mass spectrometry (LC-MS) to confirm molecular weights of impurities . Discrepancies may arise from residual synthesis byproducts, necessitating strict control of reaction stoichiometry .

Q. What experimental approaches assess the polymorphic stability of this compound under varying humidity conditions?

  • Methodological Answer: Conduct dynamic vapor sorption (DVS) studies to monitor moisture uptake and phase transitions. Compare results with known Clindamycin Phosphate solvates, which exhibit hygroscopicity-dependent stability . Accelerated stability testing (e.g., 40°C/75% RH) can predict long-term storage behavior, with X-ray powder diffraction (XRPD) used to detect polymorphic shifts .

Q. What challenges exist in establishing pharmacopeial limits for this compound, and how can researchers address data gaps?

  • Methodological Answer: Current USP monographs lack validated limits for this compound due to insufficient toxicological data . Researchers should generate stability-indicating assay data (e.g., forced degradation studies) and collaborate with regulatory bodies to propose acceptance criteria. Refer to FDA guidelines for 505(b)(2) applications, which require manufacturers to provide drug substance samples for independent validation .

Q. How does the synthesis route of this compound influence its impurity profile?

  • Methodological Answer: Microwave-assisted synthesis may reduce byproduct formation compared to conventional heating, as seen in cobaltoceniumylamido compounds . However, phosphorylation at multiple hydroxyl groups requires precise temperature control to avoid over- or under-substitution. Post-synthesis purification via recrystallization from ethanol/water mixtures can isolate the diphosphate form .

Methodological Considerations for Experimental Design

  • Statistical Analysis: For comparative studies (e.g., efficacy of Clindamycin derivatives), use ANOVA or Kruskal-Wallis tests to analyze non-normally distributed data, followed by LSD post-hoc tests to identify group differences .
  • Regulatory Compliance: Adhere to USP monograph development protocols, which mandate detailed documentation of synthesis, purification, and analytical validation steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.